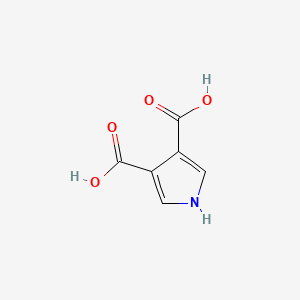

1H-Pyrrole-3,4-dicarboxylic acid

Description

Historical Context of Pyrrole-Based Compound Research

The journey into the world of pyrrole (B145914) chemistry began in 1834 when F. F. Runge first identified pyrrole as a component of coal tar. ontosight.ai It was later isolated in 1857 from the pyrolysate of bone. ontosight.ai The name "pyrrole" is derived from the Greek word "pyrrhos," meaning "reddish" or "fiery," a nod to the red color it produces when wood is moistened with hydrochloric acid. ontosight.ai

Early research in the late 19th century by chemists like Knorr, Hantzsch, and Paal laid the groundwork for the synthesis of pyrrole and its derivatives. ontosight.ai These foundational methods, such as the Paal-Knorr synthesis which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, remain fundamental in organic chemistry. chemscene.com The significance of pyrrole-based compounds was further underscored by their discovery in crucial biological molecules. The pyrrole ring is the fundamental building block of the porphyrin ring system found in heme, the oxygen-carrying component of hemoglobin, and chlorophyll, the light-harvesting pigment in plants. sigmaaldrich.com It is also a component of vitamin B12 and bile pigments like bilirubin. ontosight.ai

The 20th century saw an expansion of research into the diverse applications of pyrrole derivatives. They were identified as key components in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. illinois.edu This has led to the development of numerous drugs containing the pyrrole moiety, including the anti-inflammatory drug tolmetin (B1215870) and the blockbuster cholesterol-lowering drug atorvastatin. researchgate.net The discovery of polypyrrole's conductivity in the latter half of the 20th century opened up a new avenue of research into pyrrole-based materials with applications in electronics and materials science. researchgate.net

The study of pyrrole dicarboxylic acids, including the 3,4-disubstituted isomer, emerged from systematic efforts to functionalize the pyrrole core for various applications. iarjset.com

Academic Significance of 1H-Pyrrole-3,4-dicarboxylic acid in Organic Synthesis

This compound is a versatile building block in organic synthesis, primarily due to its bifunctional nature, possessing two carboxylic acid groups on a stable aromatic scaffold. These carboxylic acid groups can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a wide range of more complex molecules.

One of the key areas where this compound and its derivatives have shown significant promise is in the synthesis of polymers. The dicarboxylic acid functionality makes it an ideal monomer for the production of polyesters and polyamides. For instance, polypyrrole-3,4-dicarboxylic acid has been synthesized and investigated for its potential in creating functional polymers. iarjset.com These polymers can exhibit interesting properties, including electrical conductivity, making them suitable for applications in electronic devices, sensors, and as anticorrosive coatings. nih.govresearchgate.net The synthesis of conducting polymers from pyrrole derivatives is a significant area of research, with applications in developing materials for batteries and electrochromic devices. nih.govrhhz.net

In medicinal chemistry, this compound serves as a scaffold for the synthesis of novel compounds with potential therapeutic applications. ontosight.ai The pyrrole ring itself is a common motif in many biologically active compounds, and the dicarboxylic acid groups provide convenient handles for introducing various substituents to modulate the compound's biological activity. For example, derivatives of this compound have been investigated for their potential as anti-inflammatory agents through the synthesis of N-substituted 3,4-pyrroledicarboximides. americanelements.com

Furthermore, the rigid, planar structure of the pyrrole ring, combined with the hydrogen bonding capabilities of the carboxylic acid groups, makes this compound a candidate for the construction of supramolecular structures and metal-organic frameworks (MOFs). MOFs are a class of porous materials with a wide range of potential applications, including gas storage, separation, and catalysis.

The synthesis of highly substituted pyrroles is a continuous area of interest for organic chemists, and methods to access derivatives of this compound are constantly being refined.

Overview of Key Research Areas and Methodologies in Pyrrole Chemistry

Research in pyrrole chemistry is multifaceted, spanning from the development of novel synthetic methods to the exploration of their applications in various scientific fields. Key research areas can be broadly categorized as follows:

Synthesis of Pyrrole Derivatives: A significant portion of research is dedicated to the development of efficient and versatile methods for synthesizing substituted pyrroles. Classical methods like the Paal-Knorr, Hantzsch, and Knorr syntheses are still widely used and are continuously being improved. chemscene.com Modern synthetic strategies often focus on transition metal-catalyzed reactions, multicomponent reactions, and the use of novel starting materials to achieve higher yields, greater functional group tolerance, and better regioselectivity. ontosight.ai The synthesis can be broadly classified based on the starting materials, which include substrates with π-systems (alkenes, alkynes), carbonyl compounds, and other heterocyclic precursors. ontosight.ai

Medicinal Chemistry: The pyrrole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. illinois.edu Researchers are actively designing and synthesizing novel pyrrole derivatives as potential therapeutic agents for a variety of diseases, including cancer, inflammation, and infectious diseases. This often involves structure-activity relationship (SAR) studies to optimize the biological activity of the compounds.

Materials Science: The discovery of conducting polymers based on pyrrole has spurred extensive research into the material properties of polypyrroles and their derivatives. researchgate.net Current research focuses on tuning the electrical, optical, and mechanical properties of these materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs), solar cells, and sensors. chemscene.com The functionalization of pyrrole rings allows for the fine-tuning of these properties.

Natural Product Synthesis: Many complex natural products contain the pyrrole ring as a core structural element. A significant area of research involves the total synthesis of these natural products, which not only provides access to these molecules for biological studies but also drives the development of new synthetic methodologies.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₅NO₄ | |

| Molecular Weight | 155.11 g/mol | |

| Appearance | Powder | sigmaaldrich.com |

| Melting Point | 290-295 °C | sigmaaldrich.com |

| Boiling Point | 480.705 °C at 760 mmHg | |

| Density | 1.671 g/cm³ | |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 935-72-8 | sigmaaldrich.com |

Interactive Data Table: Key Synthetic Methods for Pyrroles

| Method | Description | Starting Materials |

| Paal-Knorr Synthesis | A condensation reaction to form a substituted pyrrole. chemscene.com | 1,4-dicarbonyl compound and ammonia or a primary amine. |

| Hantzsch Synthesis | A multi-component reaction for the synthesis of substituted pyrroles. chemscene.com | α-halo ketone, a β-ketoester, and a nitrogen donor like ammonia or an amine. |

| Knorr Synthesis | A reaction that produces substituted pyrroles from an α-amino-ketone and a compound containing an activated methylene (B1212753) group. chemscene.com | α-amino-ketone and a compound with an active methylene group. |

| Piloty-Robinson Synthesis | A reaction that forms a pyrrole with substituents at the 3 and 4 positions. chemscene.com | Two equivalents of an aldehyde and hydrazine. |

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrole-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-5(9)3-1-7-2-4(3)6(10)11/h1-2,7H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVDNCRMBALUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326987 | |

| Record name | 1H-Pyrrole-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-72-8 | |

| Record name | 1H-Pyrrole-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Pyrrole 3,4 Dicarboxylic Acid and Its Derivatives

De Novo Pyrrole (B145914) Ring Synthesis Approaches

De novo synthetic strategies are fundamental to creating the pyrrole core with desired substitution patterns. These methods typically involve the condensation and cyclization of acyclic starting materials.

The Paal-Knorr synthesis is a classic and widely utilized method for the preparation of pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgdbpedia.org The reaction involves the condensation of a 1,4-diketone with ammonia (B1221849) or a primary amine to yield the corresponding pyrrole. organic-chemistry.orgalfa-chemistry.com This method is highly valuable for accessing substituted pyrroles, which are common structural elements in many natural products. wikipedia.org

The reaction can be performed under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the process. organic-chemistry.org The mechanism of the Paal-Knorr pyrrole synthesis was investigated by V. Amarnath and his colleagues, who demonstrated that the reaction proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to form the aromatic pyrrole ring. wikipedia.org The use of ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) typically yields N-unsubstituted pyrroles. wikipedia.orgalfa-chemistry.com

| Starting Material (1,4-Dicarbonyl) | Amine Source | Resulting Pyrrole Derivative | Key Features |

| Hexane-2,5-dione | Ammonia | 2,5-Dimethylpyrrole | Classic example of Paal-Knorr synthesis. |

| Succinaldehyde | Primary Amine (R-NH2) | 1-Substituted Pyrrole | Demonstrates the use of primary amines for N-substitution. |

| Diethyl 1,4-dioxo-2,3-butanedicarboxylate | Ammonia | Diethyl 1H-pyrrole-3,4-dicarboxylate | A direct precursor to 1H-pyrrole-3,4-dicarboxylic acid. |

This table illustrates representative examples of the Paal-Knorr pyrrole synthesis.

The Hantzsch pyrrole synthesis, a variation of the more commonly known Hantzsch dihydropyridine (B1217469) synthesis, provides another route to functionalized pyrroles. nih.gov This multi-component reaction typically involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. scispace.com While the classical Hantzsch synthesis yields dihydropyridines, modifications of the reactants and conditions can lead to the formation of pyrroles. wikipedia.orgorganic-chemistry.org

The synthesis of highly substituted pyrrole-3-carboxylic acid derivatives has been achieved using a continuous flow method based on the Hantzsch reaction. nih.govacs.org This approach utilizes tert-butyl acetoacetates, amines, and 2-bromoketones. A key feature of this method is the in situ hydrolysis of the resulting tert-butyl ester by the HBr generated as a byproduct, directly affording the pyrrole-3-carboxylic acid. scispace.comacs.org

| Reactant 1 (β-Ketoester) | Reactant 2 (α-Haloketone) | Amine Source | Resulting Pyrrole-3-carboxylate | Reference |

| tert-Butyl acetoacetate | 2-Bromoacetophenone | Benzylamine | 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | nih.gov |

| Ethyl acetoacetate | Ethyl 2-chloroacetoacetate | Ammonia | Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate | wikipedia.org |

This table provides examples of Hantzsch-type reactions adapted for the synthesis of pyrrole-3-carboxylic acid derivatives.

Modern synthetic chemistry has introduced a variety of novel cycloaddition and rearrangement reactions to construct the pyrrole nucleus. These methods often offer high degrees of regioselectivity and stereoselectivity. One such approach involves the [4+3] cycloaddition of pyrrole derivatives, acting as dienes, with oxyallyl cations. thieme-connect.de This strategy provides a convergent and step-economical route to the 8-azabicyclo[3.2.1]octane framework, which can be further transformed. thieme-connect.de

Another innovative method is the silver-catalyzed 1,3-dipolar cycloaddition/oxidative dehydrogenative aromatization tandem reaction. This process has been utilized to synthesize trimethyl 5-phenyl-1H-pyrrole-2,3,4-tricarboxylate. doi.org Additionally, the reaction of acetylenedicarboxylic acid esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), with 3,3-diaminoacrylonitriles has been shown to produce non-aromatic pyrrole derivatives. nih.gov

Furthermore, a one-pot synthesis of highly substituted pyrroles from simple and inexpensive starting materials has been reported. This method involves the unusual coupling of acetylenic esters and α-amino acids in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). thieme-connect.com This approach has been successful in producing 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives in good to excellent yields. thieme-connect.com

Modification of Existing Pyrrole Scaffolds

An alternative to de novo synthesis is the functionalization of a pre-formed pyrrole ring. This approach is particularly useful when the desired pyrrole core is readily available or when specific modifications are required at particular positions.

The carboxylic acid groups of this compound are amenable to a wide range of functional group interconversions, which are crucial for the synthesis of diverse derivatives. solubilityofthings.com These transformations allow for the modulation of the compound's physical and chemical properties.

Esterification: The conversion of the carboxylic acid groups to esters is a common transformation. For instance, the reaction of this compound with an alcohol in the presence of an acid catalyst or a coupling agent can yield the corresponding diester. This is exemplified by the synthesis of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-benzyl ester 4-propyl ester, which showcases the possibility of creating mixed esters. sigmaaldrich.com

Amidation: The formation of amides from the carboxylic acid groups is another important functional group interconversion. This can be achieved by reacting the dicarboxylic acid with an amine using a suitable coupling agent. A continuous flow method has been developed for the synthesis of pyrrole-3-carboxamides. scispace.com In this process, the initially formed pyrrole-3-carboxylic acid is reacted with an amine in the presence of EDC/HOBt to afford the corresponding amide. scispace.com

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | Benzyl (B1604629) alcohol, Propyl alcohol, Coupling agents | This compound benzyl propyl diester | Esterification |

| 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | Amine, EDC, HOBt | 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxamide | Amidation |

This table summarizes key functional group interconversions of this compound and its derivatives.

The nitrogen atom of the pyrrole ring can be selectively derivatized to introduce a variety of substituents. This is often achieved by first protecting the N-H group, followed by deprotection after other desired modifications have been made.

A highly regioselective method for the synthesis of 3,4-disubstituted 1H-pyrroles has been developed using a trimethylsilyl (B98337) group as an ipso-directing group. nih.gov In this strategy, 3,4-bis(trimethylsilyl)-1H-pyrrole is first protected at the nitrogen with groups such as tert-butoxycarbonyl (Boc) or p-toluenesulfonyl (Ts). nih.gov The 1-(p-toluenesulfonyl) protecting group proved to be particularly effective as it could be readily removed after a series of iodination and palladium-catalyzed cross-coupling reactions to introduce substituents at the 3 and 4 positions. nih.gov

The trityl group has also been employed as a protecting-directing group in the synthesis of pyrrole derivatives. rsc.org Trifluoroacetylation, formylation, and bromination of 1-tritylpyrrole occur regioselectively at the 3-position in high yields. rsc.org The trityl group can subsequently be removed to provide the N-unsubstituted pyrrole.

Oxidation and Reduction Chemistry of Pyrrole Systems

The aromatic pyrrole ring can undergo both oxidation and reduction reactions, leading to a variety of dearomatized and functionalized products. The specific outcome of these reactions is highly dependent on the substituents present on the pyrrole ring, the reagents used, and the reaction conditions.

Reduction: The reduction of pyrroles can yield pyrrolines (dihydropyrroles) or pyrrolidines (tetrahydropyrroles). While the Birch reduction is a common method for dearomatizing aromatic rings, its application to electron-rich pyrroles can be challenging. wikipedia.org A more specialized method is the Knorr-Rabe partial reduction, which uses zinc in an acidic medium to convert electron-rich pyrroles into 3-pyrrolines.

In the context of pyrrole dicarboxylic acid derivatives, selective reductions are of significant interest. Research has shown that pyrrole dicarboxylates can be selectively mono-reduced using diisobutylaluminum hydride (DIBAH). nih.govjst.go.jp For instance, pyrrole-2,5- and -2,4-dicarboxylates are readily reduced to their corresponding mono-alcohols. nih.gov The reduction of pyrrole-3,4-dicarboxylate with DIBAH also proceeds, but with lower selectivity, yielding a mixture of the mono-alcohol and the corresponding diol. jst.go.jp The unprotected nitrogen atom on the pyrrole ring is believed to play a crucial role in this selective mono-reduction. nih.gov

Oxidation: The oxidation of pyrroles is often considered complex and can lead to polymerization. wikipedia.org However, controlled oxidation can yield valuable functionalized products like maleimides or pyrrolin-2-ones. researchgate.net The choice of oxidant is critical for achieving selectivity. For example, the chemoenzymatic oxidation of pyrrole and its derivatives using the enzyme dehaloperoxidase-hemoglobin with H₂O₂ as the oxidant can produce pyrrolin-2-ones without the formation of undesired polypyrrole byproducts.

Green Chemistry Principles and Sustainable Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrrole derivatives to reduce environmental impact and improve efficiency. rgmcet.edu.in This involves the use of greener solvents, alternative energy sources, and catalytic systems that are efficient and recyclable. lucp.net

A major focus has been the modification of classical reactions like the Paal-Knorr synthesis. rgmcet.edu.in Traditionally conducted with harsh acid catalysts and prolonged heating, greener alternatives now include performing the reaction in water or water-ethanol mixtures, using microwave irradiation to accelerate the reaction, or employing solvent-free conditions via mechanochemical activation (ball milling). rgmcet.edu.innih.govnih.gov

Multicomponent reactions (MCRs) are another cornerstone of green pyrrole synthesis, as they allow for the construction of complex molecules in a single step, which improves atom economy and reduces waste. lucp.net Catalyst- and solvent-free three-component reactions have been developed to produce polysubstituted pyrroles with high efficiency. nih.gov Other green MCRs utilize water as a solvent for the reaction of arylglyoxals, 1,3-diketones, and enaminoketones. nih.gov

The development of novel catalytic systems is also crucial. Heterogeneous catalysts, such as natural hydroxyapatite (B223615) or iridium supported on functionalized activated carbon, offer advantages like easy separation and reusability. researchgate.netdtu.dk Photocatalytic methods using visible light and organic dyes represent another sustainable avenue, enabling formal [3+2] cycloaddition reactions to form functionalized pyrroles under mild conditions. researchgate.net

Reactivity and Chemical Transformations of 1h Pyrrole 3,4 Dicarboxylic Acid

Carboxylic Acid Functional Group Reactivity

The presence of two carboxylic acid groups on the pyrrole (B145914) ring dictates a significant portion of the compound's chemical behavior. These groups can undergo a variety of reactions typical of carboxylic acids, including esterification, amidation, and decarboxylation.

Esterification Reactions and Mechanistic Insights

1H-Pyrrole-3,4-dicarboxylic acid and its derivatives can be converted to their corresponding esters through various synthetic methods. The synthesis of diester derivatives, such as dimethyl or diethyl esters, is a common transformation. These reactions typically involve reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. The resulting esters, like dimethyl 1H-pyrrole-3,4-dicarboxylate, are often more soluble in organic solvents than the parent acid. ontosight.ai

The synthesis of more complex esters is also achievable. For instance, diethyl 1-(hydroxymethyl)-1H-pyrrole-3,4-dicarboxylate has been synthesized, demonstrating that the pyrrole nitrogen can also be functionalized alongside esterification of the carboxylic acid groups. chemsynthesis.com The formation of these esters proceeds through standard acid-catalyzed esterification mechanisms, where the protonation of the carbonyl oxygen of the carboxylic acid enhances its electrophilicity, facilitating nucleophilic attack by the alcohol.

| Reactant | Reagent(s) | Product | Reference |

| This compound | Methanol, Acid Catalyst | Dimethyl 1H-pyrrole-3,4-dicarboxylate | ontosight.ai |

| This compound | Ethanol, Acid Catalyst | Diethyl 1H-pyrrole-3,4-dicarboxylate | chemicalbook.com |

| Diethyl 1H-pyrrole-3,4-dicarboxylate | Formaldehyde | Diethyl 1-(hydroxymethyl)-1H-pyrrole-3,4-dicarboxylate | chemsynthesis.com |

Amidation and Peptide Coupling Analogues

The carboxylic acid groups of this compound can be converted to amides, which are important intermediates in the synthesis of various biologically active molecules. Amidation can be achieved by reacting the dicarboxylic acid or its activated derivatives (like acid chlorides) with amines. For example, pyrrole amide derivatives have been synthesized from acetoacetamide (B46550) derivatives, which can be seen as analogues to the amidation of the pyrrole dicarboxylic acid core. acs.org

Furthermore, the synthesis of pyrrole-3-carboxamides is a key step in the preparation of certain pharmaceutical compounds. These reactions often employ coupling agents to facilitate the formation of the amide bond between the pyrrole carboxylic acid and an amine. google.com This methodology is analogous to peptide coupling, where activating agents are used to form a peptide bond. The synthesis of 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide from a glycine-derived enamino amide highlights a specialized amidation and cyclization process. mdpi.com

| Starting Material | Reagent(s) | Product | Reference |

| Acetoacetamide derivatives | Sodium nitrite, beta-keto derivatives | Pyrrole alpha-amide derivatives | acs.org |

| 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | N,N-diethylethanamine, Coupling agent | Pyrrole-3-carboxamide derivative | google.com |

| Glycine-derived enamino amide | Trifluoroacetic acid | 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide | mdpi.com |

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a potential reaction for this compound, although it is not as readily achieved as with β-keto acids. masterorganicchemistry.comyoutube.com The stability of the resulting carbanion or the transition state leading to it is a critical factor. masterorganicchemistry.comyoutube.com For aromatic carboxylic acids, decarboxylation can sometimes be facilitated by specific reagents or conditions. acs.orgnih.gov For pyrrole carboxylic acids, protonation at a carbon atom can facilitate decarboxylation, as the positive charge can be delocalized onto the nitrogen atom through resonance. chemtube3d.com This process is aided by the attack of water on the carboxylic acid group. chemtube3d.com

Pyrrole Ring Reactivity

The pyrrole ring in this compound is an electron-rich aromatic system, but its reactivity is significantly influenced by the two electron-withdrawing carboxylic acid groups.

Electrophilic Aromatic Substitution Patterns

Pyrrole itself is highly reactive towards electrophilic aromatic substitution, typically occurring at the 2-position due to the greater resonance stabilization of the intermediate carbocation. onlineorganicchemistrytutor.compearson.com However, in this compound, the electron-withdrawing nature of the carboxylic acid groups deactivates the ring towards electrophilic attack. These groups direct incoming electrophiles to specific positions. While general electrophilic substitution reactions on the parent dicarboxylic acid are not extensively detailed, the principles of electrophilic aromatic substitution suggest that reactions like nitration, halogenation, and Friedel-Crafts reactions would be more challenging compared to unsubstituted pyrrole. masterorganicchemistry.com The substitution pattern would be dictated by the directing effects of the existing carboxyl groups.

Nucleophilic Additions and Ring Opening Studies

While the electron-rich pyrrole ring is generally not susceptible to nucleophilic attack, the presence of electron-withdrawing groups can alter this behavior. In certain contexts, highly functionalized pyrroles can undergo reactions that involve nucleophilic addition. For instance, the synthesis of polysubstituted pyrrole derivatives can proceed through mechanisms involving intramolecular nucleophilic addition. orientjchem.org Ring-opening cyclization of cyclopropyl (B3062369) ketones with primary amines represents another pathway where nucleophilic processes lead to pyrrole-related structures. mdpi.com While direct nucleophilic addition to the pyrrole ring of this compound is not a commonly reported reaction, the underlying principles suggest that under specific conditions with strong nucleophiles, such transformations could be possible. Studies on the decarboxylation of pyrrole carboxylic acids indicate that nucleophilic attack by water on the carboxylic acid group is a key step in the mechanism. chemtube3d.com

Cycloaddition Reactions (e.g., 1,3-dipolar adducts)

Extensive searches of scientific literature and chemical databases did not yield specific examples of 1,3-dipolar cycloaddition reactions involving this compound or its common ester derivatives as either the 1,3-dipole or the dipolarophile.

In principle, the pyrrole ring system can participate in cycloaddition reactions. The general class of 1,3-dipolar cycloadditions is a powerful method for synthesizing five-membered heterocyclic rings. wikipedia.orgslideshare.net This type of reaction involves the combination of a 1,3-dipole (a molecule with delocalized electrons over three atoms) and a dipolarophile (typically an alkene or alkyne). wikipedia.orgnih.gov The reaction is a concerted pericyclic process, meaning the new bonds are formed in a single step. slideshare.netmsu.edu

Tautomerism and Isomerization Studies

There is a notable lack of specific studies in the surveyed literature focusing on the tautomerism and isomerization of this compound. While tautomerism is a fundamental concept in heterocyclic chemistry, and computational and experimental studies have been performed on various heterocyclic systems, dedicated research on the tautomeric equilibria or isomerization processes of this particular dicarboxylic acid is not prominently documented.

Pyrrole itself is an aromatic heterocycle and generally exists as the 1H-tautomer. The potential for other tautomeric forms, such as 2H- or 3H-pyrrole, is generally unfavorable due to the disruption of the aromatic sextet. The presence of two electron-withdrawing carboxylic acid groups at the 3- and 4-positions is expected to influence the electron density of the pyrrole ring, but detailed studies on how this substitution pattern affects its tautomeric or isomeric behavior have not been identified in the conducted searches.

Derivatives and Analogues of 1h Pyrrole 3,4 Dicarboxylic Acid in Advanced Synthesis

Synthesis of Substituted Pyrrole-3,4-dicarboxylates

The synthesis of substituted pyrrole-3,4-dicarboxylates can be achieved through several established and modern synthetic methodologies. These methods offer access to a variety of substitution patterns on the pyrrole (B145914) ring, enabling the fine-tuning of the molecule's properties for specific applications.

Classic methods such as the Paal-Knorr synthesis provide a reliable route to substituted pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgacs.orgrsc.orgorganic-chemistry.org This reaction is typically performed under neutral or mildly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org The versatility of the Paal-Knorr synthesis has been demonstrated in the preparation of highly functionalized pyrrole derivatives. rsc.org Recent advancements have even showcased catalyst and solvent-free conditions, aligning with the principles of green chemistry. rsc.org

The Van Leusen pyrrole synthesis offers another powerful tool for constructing 3,4-disubstituted pyrroles. mdpi.comnih.govacs.org This method involves the reaction of tosylmethyl isocyanide (TosMIC) with a Michael acceptor, such as an α,β-unsaturated ester, in a [3+2] cycloaddition reaction under basic conditions. nih.govresearchgate.net The reaction is highly regioselective and accommodates a wide range of substituents, making it a valuable method for creating diverse pyrrole libraries. mdpi.comnih.gov Mechanochemical approaches to the Van Leusen synthesis have also been developed, offering an efficient and solvent-minimized alternative. acs.org

More contemporary approaches, such as continuous flow synthesis , have been developed for the efficient production of highly substituted pyrrole-3-carboxylic acid derivatives, which can be readily esterified to the corresponding dicarboxylates. syrris.com This method utilizes a Hantzsch-type reaction of tert-butyl acetoacetates, amines, and α-bromoketones, where the in-situ generated HBr facilitates the hydrolysis of the t-butyl ester. syrris.com This technology allows for rapid and scalable synthesis, which is particularly beneficial for creating libraries of compounds for drug discovery. syrris.com

Table 1: Comparison of Synthetic Methods for Substituted Pyrrole-3,4-dicarboxylates

| Method | Starting Materials | Key Features | Typical Conditions | Ref. |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, primary amines/ammonia | Versatile, well-established, can be performed under green conditions. | Neutral or weakly acidic (e.g., acetic acid). Catalyst and solvent-free variations exist. | wikipedia.orgacs.orgrsc.orgrsc.org |

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Michael acceptors (e.g., α,β-unsaturated esters) | High regioselectivity for 3,4-disubstitution, tolerant of various functional groups. | Basic conditions (e.g., NaH, K2CO3) in solvents like THF or DMSO. Mechanochemical methods available. | mdpi.comnih.govacs.org |

| Continuous Flow Synthesis | tert-Butyl acetoacetates, amines, α-bromoketones | Scalable, rapid, efficient for library synthesis, in-situ deprotection. | High temperature (e.g., 200 °C) in a microreactor with a suitable base (e.g., DIPEA) in DMF. | syrris.com |

Pyrrole-3,4-dicarboximides and Anhydrides

Pyrrole-3,4-dicarboximides and their precursor, pyrrole-3,4-dicarboxylic anhydride (B1165640), are important derivatives that serve as key intermediates in the synthesis of more complex molecules, including those with potential biological activity.

Pyrrole-3,4-dicarboxylic anhydride is a crucial intermediate that can be prepared from the corresponding dicarboxylic acid. For instance, treatment of 1H-pyrrole-3,4-dicarboxylic acid with a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCCI) in a suitable solvent such as tetrahydrofuran (B95107) (THF) yields the anhydride. This anhydride is often not isolated but used in situ for subsequent reactions due to its reactivity.

The resulting anhydride readily reacts with primary amines and other nucleophiles to form a variety of derivatives. Reaction with primary amines, for example, leads to the formation of N-substituted pyrrole-3,4-dicarboximides. These cyclic imides are scaffolds of interest in medicinal chemistry.

A notable application is the synthesis of N-substituted 3,4-pyrroledicarboximides , which have been investigated for their anti-inflammatory properties. nih.govnih.gov In one approach, these compounds were synthesized through a one-pot, three-component condensation of a pyrrolo[3,4-c]pyrrole (B14788784) scaffold with secondary amines and formaldehyde. nih.govnih.gov This highlights the utility of the pyrrole-3,4-dicarboximide core in constructing diverse molecular architectures.

Table 2: Synthesis of Selected Pyrrole-3,4-dicarboximide Derivatives

| Derivative Name | Synthetic Approach | Starting Materials | Key Features | Ref. |

| N-Substituted 3,4-Pyrroledicarboximides | One-pot, three-component condensation | Pyrrolo[3,4-c]pyrrole scaffold, secondary amines, formaldehyde | Efficient synthesis of a library of derivatives for biological screening. | nih.govnih.gov |

| 4-(Methylcarbamoyl)pyrrole-3-carboxylic Acid | Reaction of anhydride with amine | 1H-Pyrrole-3,4-dicarboxylic anhydride, methylamine | Demonstrates the reactivity of the anhydride intermediate towards amine nucleophiles. | |

| 4-(Benzylcarbamoyl)pyrrole-3-carboxylic Acid | Reaction of anhydride with amine | 1H-Pyrrole-3,4-dicarboxylic anhydride, benzylamine | Formation of a mono-amide carboxylic acid derivative. |

Pyrrole-3,4-dicarbonitriles as Synthetic Intermediates

Pyrrole-3,4-dicarbonitriles are valuable synthetic intermediates due to the versatile reactivity of the nitrile groups. These groups can be transformed into a variety of other functional groups or can participate in cyclization reactions to form fused heterocyclic systems.

A key example is the use of 3,4-dihydro-2H-pyrrole-2-carbonitriles as precursors for the synthesis of fused pyrroles and 2,2'-bipyrroles. nih.gov These dihydropyrrole intermediates can be accessed through the cyclocondensation of enones with aminoacetonitrile. nih.gov Subsequent manipulation of these intermediates, such as through an alkylation/annulation sequence, can lead to the formation of various fused heterocyclic systems, including 5,6,7,8-tetrahydroindolizines and 2,3-dihydro-1H-pyrrolizines. nih.gov

Furthermore, oxidative coupling reactions of 3,4-dihydro-2H-pyrrole-2-carbonitriles can yield 2,2'-bipyrroles, demonstrating the utility of these dinitrile precursors in constructing more complex pyrrolic structures. nih.gov The reactivity of the nitrile groups allows for a range of transformations, making pyrrole-3,4-dicarbonitriles and their partially saturated analogues powerful building blocks in synthetic organic chemistry.

Fused Ring Systems Incorporating the Pyrrole-3,4-dicarboxylic Acid Moiety (e.g., pyrrolo[3,4-c]pyrrole)

The pyrrole-3,4-dicarboxylic acid framework is a common starting point for the synthesis of various fused ring systems, with pyrrolo[3,4-c]pyrroles being a prominent example. These fused bicyclic heterocycles are of interest due to their unique electronic properties and potential applications in materials science and as chromophores.

The synthesis of the pyrrolo[3,4-c]pyrrole core often involves the construction of a second pyrrole ring onto the C3 and C4 positions of a pre-existing pyrrole. Derivatives of pyrrole-3,4-dicarboxylic acid, such as the dicarboxylates or dicarboximides, are frequently employed as starting materials. For instance, N-substituted pyrrolo[3,4-c]pyrroles can be prepared by reacting a N-substituted pyrrole-3,4-dicarboximide with appropriate reagents. google.com

Research has also focused on the synthesis of pyrrolo[3,4-c]pyrrole-1,3-diones , which have been used as building blocks for conjugated polymers with applications in organic thin-film transistors. rsc.org The synthesis of these diones can be achieved through cyclization reactions of appropriately substituted pyrrole-3,4-dicarboxylates or related precursors.

Furthermore, the versatility of the pyrrole-3,4-dicarboxylic acid moiety is demonstrated in its use for constructing more complex fused systems like 3,4-fused pyrrolocoumarins . nih.gov These syntheses can proceed through various strategies, including the formation of the pyrrole ring onto a coumarin (B35378) scaffold or the construction of the pyranone ring from a pyrrole derivative. nih.gov Metal-catalyzed reactions and multicomponent reactions are often utilized to achieve these transformations efficiently. nih.gov

Table 3: Examples of Fused Ring Systems from Pyrrole-3,4-dicarboxylic Acid Derivatives

| Fused System | Synthetic Strategy | Precursor Type | Key Features of the System | Ref. |

| Pyrrolo[3,4-c]pyrroles | Cyclization/Condensation | Pyrrole-3,4-dicarboxylates, Dicarboximides | Core of fluorescent pigments and functional materials. | google.com |

| Pyrrolo[3,4-c]pyrrole-1,3-diones | Intramolecular cyclization | Substituted pyrrole-3,4-dicarboxylates | Building blocks for semiconducting polymers. | rsc.org |

| 3,4-Fused Pyrrolocoumarins | Multi-step synthesis including cyclization | Aminocoumarins, Pyrrole-3,4-dicarboxylic acid derivatives | Biologically relevant scaffolds. | nih.gov |

| Pyrrolo[3,2-b]pyrroles | Multicomponent reaction | Primary aromatic amines, aromatic aldehydes, biacetyl | Formation of novel dyes with interesting photophysical properties. | rsc.org |

Coordination Chemistry and Metal Organic Frameworks Mofs Involving 1h Pyrrole 3,4 Dicarboxylic Acid

Ligand Design and Coordination Modes of Pyrrole (B145914) Dicarboxylic Acids

1H-Pyrrole-3,4-dicarboxylic acid and its derivatives are valuable ligands in coordination chemistry due to their structural rigidity and versatile coordination capabilities. The presence of both a nitrogen atom within the pyrrole ring and oxygen atoms in the carboxylate groups allows for multiple modes of binding to metal ions. The planar nature of the pyrrole ring can also facilitate π-π stacking interactions, which are crucial in the assembly of supramolecular structures.

The coordination behavior of pyrrole dicarboxylic acids is influenced by several factors, including the steric and electronic effects of substituents on the pyrrole ring. For instance, the introduction of bulky groups can hinder certain coordination modes, while electron-withdrawing or -donating groups can modulate the electron density on the coordinating atoms, thereby affecting the strength of the metal-ligand bonds.

Synthesis of Discrete Metal Complexes

The ability of this compound to coordinate with a wide range of metal ions has led to the synthesis of various discrete metal complexes with interesting structural and physical properties.

Transition Metal Complexes

This compound and its derivatives readily form complexes with first-row transition metals. For example, new tridentate pyrrole-based ligands have been synthesized and complexed with copper(II) and nickel(II). researchgate.net The resulting complexes often exhibit interesting geometries and can serve as catalysts in various chemical transformations. The synthesis of pyrroles can be achieved through transition metal-catalyzed reactions, highlighting the interplay between the ligand and the metal center. organic-chemistry.org For instance, zinc(II) and rhodium(II) have been used to catalyze the formation of substituted pyrroles from dienyl azides. organic-chemistry.org The coordination of transition metals with phyllobilins, which are pyrrole-derived pigments, further underscores the significance of this class of ligands in bioinorganic chemistry. nih.gov These complexes can exhibit unique photophysical properties, such as intense fluorescence. nih.gov

| Metal Ion | Ligand System | Observed Properties/Application | Reference |

| Copper(II) | Tridentate pyrrole-based ligand | Synthesis of new metal complexes | researchgate.net |

| Nickel(II) | Tridentate pyrrole-based ligand | Synthesis of new metal complexes | researchgate.net |

| Zinc(II) | Dienyl azides | Catalysis of pyrrole synthesis | organic-chemistry.org |

| Rhodium(II) | Dienyl azides | Catalysis of pyrrole synthesis | organic-chemistry.org |

| Zinc(II) | Phyllobilins | Luminescent metal complexes | nih.gov |

| Cadmium(II) | Phyllobilins | Luminescent metal complexes | nih.gov |

Lanthanide and Actinide Complexes

The coordination chemistry of this compound extends to the f-block elements. Lanthanide complexes with pyrrole-derived ligands, such as tetrapyrroles, have been known for decades and exhibit a rich redox chemistry and interesting photophysical properties. rsc.org These complexes are often luminescent, with potential applications in bioimaging and sensing. rsc.orgmdpi.com The synthesis of lanthanide complexes with ligands containing carboxylic acid groups often results in coordination polymers with varying dimensionalities and properties. researchgate.net The large size and high coordination numbers of lanthanide ions allow for the formation of stable complexes with multidentate ligands like H4pyta, an 18-membered hexaazamacrocycle with four acetate (B1210297) arms, resulting in exceptionally inert complexes. rsc.org While specific examples with this compound and actinides are less common in the readily available literature, the principles of lanthanide coordination can often be extended to actinides due to their similar ionic radii and coordination preferences.

| Metal Ion Family | Ligand Type | Key Features of Complexes | Potential Applications | Reference |

| Lanthanides | Tetrapyrroles | Rich redox chemistry, luminescence | Bioimaging, sensing | rsc.org |

| Lanthanides | Imidazole–biphenyl–carboxylate | Characteristic f-f electronic transitions | Luminescent materials | mdpi.com |

| Lanthanides | Pyridine-3,5-dicarboxylic acid | Formation of coordination polymers | Catalysis | researchgate.net |

| Lanthanides | Hexaazamacrocycle (H4pyta) | High kinetic inertness | Stable complexes for various applications | rsc.org |

Role as a Building Block in MOF Assembly

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. This compound is an excellent candidate for a building block in MOF synthesis due to its rigidity and the divergent orientation of its carboxylate groups.

Catalytic Applications of Metal-Pyrrole-3,4-dicarboxylate Complexes

The exploration of coordination chemistry and metal-organic frameworks (MOFs) involving this compound has opened avenues for various applications. However, based on a comprehensive review of available scientific literature, there is currently a notable absence of specific research detailing the catalytic applications of metal complexes or MOFs derived directly from this compound.

While the broader field of MOF catalysis is a subject of intense investigation, with numerous studies reporting the use of metal-organic frameworks based on other organic linkers for a wide range of chemical transformations, similar studies explicitly employing the 1H-Pyrrole-3,4-dicarboxylate ligand are not present in the current body of research. The unique electronic and structural properties of the pyrrole ring, combined with the bidentate carboxylate functionalities, theoretically suggest potential for catalytic activity. The nitrogen atom of the pyrrole could act as a Lewis base site, while the metal centers coordinated by the carboxylates could function as Lewis acid sites, potentially enabling cooperative catalysis.

Despite this theoretical potential, there are no published research findings to construct a detailed account or data tables on the catalytic performance of these specific complexes. Future research may yet uncover the catalytic capabilities of metal-pyrrole-3,4-dicarboxylate complexes, but as of now, this remains an unexplored area within the scientific community.

Supramolecular Chemistry and Self Assembly Architectures

Hydrogen Bonding Networks in Pyrrole (B145914) Dicarboxylic Acids

The defining feature of 1H-Pyrrole-3,4-dicarboxylic acid in the context of supramolecular chemistry is the presence of two carboxylic acid (-COOH) groups and a pyrrole N-H group. These functional groups are excellent hydrogen bond donors and acceptors, enabling the formation of robust and directional intermolecular hydrogen bonds that are fundamental to its crystal structure and solubility characteristics.

The hydrogen bonding in pyrrole dicarboxylic acids can lead to a variety of predictable motifs. Studies on related isomers, such as 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid, have shown that small structural changes can direct the formation of diverse networks, including one-dimensional linear ribbons and two-dimensional sheets. rsc.org A consistent feature in these structures is the formation of strong, bidentate hydrogen bonds between the carboxylic acid groups of adjacent molecules. rsc.org

In the case of this compound, several hydrogen bonding interactions are possible:

Carboxylic Acid Dimers: A common and highly stable motif where two carboxylic acid groups from adjacent molecules form a cyclic dimer through a pair of O-H···O hydrogen bonds.

Chain Formation: The pyrrole N-H group can act as a hydrogen bond donor to a carbonyl oxygen of a neighboring molecule, potentially linking the carboxylic acid dimers into extended chains.

Sheet Formation: Further hydrogen bonding between these chains can lead to the formation of two-dimensional sheets, creating a layered crystalline structure.

Formation of Crystalline Organic Frameworks and Self-Assembled Structures

The directional and predictable nature of the hydrogen bonds in this compound makes it an effective building block, or "tecton," for the bottom-up construction of crystalline organic frameworks. The process of self-assembly is driven by the spontaneous organization of molecules into thermodynamically stable, well-ordered structures.

The formation of these crystalline architectures begins with the recognition between individual molecules, guided by the hydrogen bonding sites. In derivatives of pyrrole dicarboxylic acids, this self-assembly has been shown to produce highly ordered one-, two-, and even three-dimensional networks. rsc.org The substitution on the pyrrole ring can strongly influence the final crystal packing, demonstrating the tunability of these structures. rsc.org

While specific studies detailing the formation of porous Crystalline Organic Frameworks (COFs) from this compound are not prevalent in the searched literature, the fundamental principles of its self-assembly into non-covalent hydrogen-bonded organic frameworks are well-established. These frameworks are characterized by:

High Crystallinity: The result of long-range order originating from repetitive and directional hydrogen bonding.

Structural Definition: X-ray diffraction studies have been used to confirm the planar structures and packing of its derivatives.

Thermodynamic Stability: The resulting crystalline solid represents a minimum energy state for the assembled system.

The table below summarizes key aspects of the self-assembly of pyrrole dicarboxylic acids.

| Feature | Description | Reference |

| Driving Force | Intermolecular Hydrogen Bonding | |

| Key Functional Groups | Carboxylic Acids (-COOH), Pyrrole N-H | |

| Resulting Structures | Crystalline Solids, 1D/2D/3D Networks | rsc.org |

| Structural Confirmation | X-ray Crystallography |

Host-Guest Chemistry and Recognition Studies

Host-guest chemistry involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule. The specificity of this interaction relies on molecular recognition, where the host has a cavity or binding site that is sterically and electronically complementary to the guest.

Dicarboxylic acids are common guests in molecular recognition studies due to their ability to form multiple hydrogen bonds. Synthetic hosts, such as those based on calix nih.govpyrrole, have been specifically designed to bind dicarboxylic acids. nih.gov These receptors often possess functional groups that facilitate strong hydrogen bonding interactions with the guest's carboxylic acid moieties. nih.gov

However, specific research detailing this compound as a guest in host-guest complexation or molecular recognition studies is not prominent in the available literature. While the principles of dicarboxylic acid recognition are well-understood, dedicated studies involving this particular pyrrole derivative are not found in the searched sources. The development of a host for this compound would likely require a design that complements its specific size, shape, and the spatial arrangement of its hydrogen-bonding groups.

Theoretical and Computational Investigations on 1h Pyrrole 3,4 Dicarboxylic Acid

Quantum Chemical Calculations of Electronic Structure (e.g., DFT, HOMO/LUMO)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 1H-Pyrrole-3,4-dicarboxylic acid. These calculations provide fundamental information about the molecule's reactivity, kinetic stability, and optical properties. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netscirp.org A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. researchgate.net

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. Related to ionization potential. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. Related to electron affinity. |

| HOMO-LUMO Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Reflects chemical reactivity and kinetic stability. A larger gap implies greater stability. researchgate.netscirp.org |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

Reaction Mechanism Elucidation via Computational Methods

Computational methods are pivotal in mapping the intricate pathways of chemical reactions involving pyrrole (B145914) derivatives. By calculating the energies of reactants, transition states, and products, researchers can construct a detailed potential energy surface that elucidates the most favorable reaction mechanism. This approach has become essential for understanding complex organic reactions, including asymmetric catalysis and cycloadditions. rsc.org

For instance, in the synthesis of substituted pyrroles, computational studies can help rationalize the observed regioselectivity and stereoselectivity. DFT calculations can model different potential pathways, such as the cyclization steps in the formation of the pyrrole ring. mdpi.com The formation of this compound can be envisioned through various synthetic routes, and computational modeling can predict the feasibility of these routes by determining the activation energies for each step.

These computational investigations can also shed light on the role of catalysts. For example, in metal-catalyzed reactions to form pyrrole rings, DFT can model the interaction between the catalyst and the substrates, helping to explain how the catalyst lowers the activation energy and directs the reaction toward the desired product. rsc.org The elucidation of reaction mechanisms extends to the molecule's subsequent transformations, such as esterification or amidation of the carboxylic acid groups.

Spectroscopic Property Prediction and Interpretation (e.g., NMR, IR, Raman, UV-Vis)

Computational chemistry provides a powerful means to predict and interpret the spectroscopic signatures of molecules, offering a direct comparison with experimental data. For this compound, theoretical calculations can generate predicted spectra for various techniques.

IR and Raman Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. nih.gov These theoretical frequencies, often scaled by a factor to correct for anharmonicity and other systematic errors, can be correlated with experimental FT-IR and FT-Raman spectra. nih.gov This correlation allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as the stretching of C=O and O-H bonds in the carboxylic acid groups or the N-H bond of the pyrrole ring. The potential energy distribution (PED) analysis is often used to provide a quantitative assignment for each vibrational mode. tandfonline.comnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR chemical shifts. nih.govresearchgate.net The calculated shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to confirm the molecular structure. nih.gov This is particularly useful for assigning specific resonances to the protons and carbons of the pyrrole ring and the carboxylic acid groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. scirp.orgnih.gov These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) and intensities observed in a UV-Vis spectrum. scirp.org For this compound, TD-DFT can predict the π→π* transitions responsible for its UV absorption, providing insight into the electronic structure of the conjugated system.

| Spectroscopy Type | Computational Method | Predicted Properties |

|---|---|---|

| IR & Raman | DFT (e.g., B3LYP) | Vibrational frequencies, intensities, and mode assignments (PED). tandfonline.comnih.gov |

| NMR (1H, 13C) | GIAO-DFT | Chemical shifts (δ) relative to a reference standard. nih.govresearchgate.net |

| UV-Vis | TD-DFT | Excitation energies, absorption wavelengths (λmax), oscillator strengths. scirp.orgnih.gov |

Conformation Analysis and Energetic Landscapes

Molecules with rotatable bonds, such as the C-COOH bonds in this compound, can exist in multiple spatial arrangements known as conformers. nih.gov Conformation analysis aims to identify the stable conformers and map the energetic landscape that governs their interconversion.

Computational methods are used to perform a systematic search of the molecule's conformational space. This can be done by rotating the key dihedral angles (e.g., the angles defining the orientation of the carboxylic acid groups relative to the pyrrole ring) and calculating the potential energy at each point. This process generates a potential energy surface scan, which reveals the energy minima corresponding to stable conformers and the energy barriers (transition states) that separate them. nih.gov

For dicarboxylic acids, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. nih.gov In this compound, hydrogen bonds could potentially form between the hydroxyl proton of one carboxyl group and the carbonyl oxygen of the other. DFT calculations can accurately model these non-covalent interactions and determine their influence on the relative energies of the different conformers. Understanding the conformational preferences is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape. nih.gov

Aromaticity Studies of Pyrrole Ring Systems

Pyrrole is a classic example of a five-membered aromatic heterocycle. Its aromaticity arises because the lone pair of electrons on the nitrogen atom participates in the π-conjugated system, creating a cyclic array of 6 π-electrons that satisfies Hückel's rule (4n+2 π electrons). uobaghdad.edu.iqwikipedia.orgbyjus.com This delocalization of electrons results in a planar ring structure and enhanced thermodynamic stability. wikipedia.org The aromatic character of pyrrole is modest compared to benzene (B151609) but is a defining feature of its chemistry. wikipedia.org

The presence of substituents on the pyrrole ring can modulate its aromaticity. Electron-withdrawing groups, such as the two carboxylic acid groups in this compound, can decrease the electron density within the ring. This can potentially influence the degree of aromaticity.

Computational methods offer quantitative measures of aromaticity. One common technique is the calculation of Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the ring; a significant negative value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity. By comparing the calculated NICS value for this compound with that of unsubstituted pyrrole and benzene, one can quantitatively assess the electronic effect of the dicarboxylic acid substituents on the aromaticity of the pyrrole core.

Advanced Spectroscopic and Diffraction Techniques for Structural Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, HMBC, temperature-variant NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR experiments used for structural elucidation. In 1H-Pyrrole-3,4-dicarboxylic acid, the symmetry of the molecule simplifies the ¹H NMR spectrum, which is expected to show three distinct signals in an appropriate solvent like DMSO-d₆: one for the two equivalent pyrrole (B145914) protons (H-2 and H-5), one for the acidic carboxylic acid protons, and one for the N-H proton. researchgate.netmodgraph.co.uk The chemical shifts of the pyrrole protons are influenced by the electron-withdrawing carboxylic acid groups and the aromaticity of the pyrrole ring. illinois.edu Similarly, the ¹³C NMR spectrum would display characteristic signals for the carbonyl carbons of the acid groups and the two sets of pyrrole carbons (C-3/C-4 and C-2/C-5). oregonstate.eduwisc.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Notes |

| ¹H | H-2, H-5 | ~7.0 - 8.0 | Chemical shift influenced by ring currents and substituent effects. |

| ¹H | NH | ~11.0 - 13.0 | Broad signal, chemical shift is solvent and concentration dependent. |

| ¹H | COOH | >12.0 | Very broad signal, exchanges with D₂O. |

| ¹³C | C-2, C-5 | ~120 - 135 | Aromatic carbons adjacent to nitrogen. |

| ¹³C | C-3, C-4 | ~115 - 130 | Aromatic carbons bearing the carboxyl groups. |

| ¹³C | C OOH | ~165 - 175 | Carbonyl carbon chemical shift typical for carboxylic acids. oregonstate.edu |

Note: Values are estimates and can vary based on solvent, concentration, and temperature.

Temperature-Variant NMR: Studying the NMR spectra at different temperatures can provide insights into dynamic processes. For this compound, temperature-variant NMR could be used to study the exchange rates of the labile N-H and O-H protons. It could also reveal information about restricted rotation around the C-C bonds connecting the carboxylic acid groups to the pyrrole ring, which may become more or less mobile at different temperatures.

X-ray Diffraction (XRD) and Neutron Diffraction for Solid-State Structures and Crystal Packing

While NMR reveals the structure in solution, diffraction techniques are paramount for determining the precise three-dimensional arrangement of atoms in the solid state.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the gold standard for obtaining detailed molecular and crystal structures. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. For this compound, an XRD analysis would provide exact bond lengths, bond angles, and the planarity of the pyrrole ring. Crucially, it would reveal how the molecules pack in the crystal lattice, detailing the intermolecular hydrogen bonding network formed by the carboxylic acid and N-H groups. These hydrogen bonds are expected to dominate the crystal packing, likely forming extended chains or sheets. While a specific crystal structure for the parent this compound is not publicly available in the Cambridge Structural Database (CSD), XRD has been used to confirm the planar structures of its derivatives. acs.orgacs.orgcam.ac.uk

Neutron Diffraction: Neutron diffraction is a powerful complementary technique to XRD. Because neutrons scatter off atomic nuclei rather than electrons, they are particularly effective at locating light atoms, especially hydrogen, with high precision. A neutron diffraction study of this compound would provide a highly accurate picture of the hydrogen bonding, determining the precise positions of the protons within the N-H and O-H groups and resolving any potential disorder.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and studying molecular conformation.

Functional Group Analysis: The IR spectrum of this compound is dominated by the characteristic absorptions of its functional groups. tutorchase.com The O-H stretch of the carboxylic acid groups gives rise to a very broad and intense band, typically in the 3300-2500 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimer structures common in carboxylic acids. spectroscopyonline.com The C=O stretching vibration appears as a strong, sharp peak between 1730 and 1680 cm⁻¹. The N-H stretching vibration of the pyrrole ring is expected as a moderate peak around 3400-3200 cm⁻¹. researchgate.net The fingerprint region (below 1500 cm⁻¹) contains a wealth of information, including C-O stretching, O-H bending, and various pyrrole ring vibrations.

Table 2: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | IR | 3300 - 2500 | Very Broad, Strong | Characteristic of H-bonded carboxylic acid dimers. tutorchase.comspectroscopyonline.com |

| N-H Stretch | IR | 3400 - 3200 | Moderate | Typical for pyrrole N-H. researchgate.net |

| C=O Stretch | IR, Raman | 1730 - 1680 | Strong (IR), Moderate (Raman) | Key carbonyl band. Lowered frequency indicates H-bonding/conjugation. ias.ac.in |

| C=C Ring Stretch | Raman, IR | 1600 - 1450 | Strong (Raman) | Vibrations associated with the pyrrole ring. |

| C-O Stretch | IR | 1320 - 1210 | Strong | Coupled with O-H in-plane bend. spectroscopyonline.com |

| O-H Wag | IR | 960 - 900 | Broad, Moderate | Out-of-plane bend, also characteristic of acid dimers. spectroscopyonline.com |

Conformational Studies: Raman spectroscopy is highly complementary to IR, particularly for studying symmetric vibrations and skeletal modes in aqueous solutions. rsc.orgrsc.org For this compound, subtle changes in the vibrational spectra can indicate the presence of different conformers, such as those arising from the rotation of the carboxylic acid groups relative to the pyrrole ring. Studies on related molecules have shown that different conformers can be identified and even interconverted using spectroscopic methods. nih.gov

Mass Spectrometry Techniques in Mechanistic Studies and Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

Compound Characterization: For this compound (C₆H₅NO₄), the exact molecular weight is 155.0219 g/mol . High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula, C₆H₅NO₄. mdpi.compnnl.gov This confirmation is a critical step in verifying the identity of a synthesized or isolated compound.

Mechanistic Studies: Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is invaluable for monitoring chemical reactions and identifying transient intermediates, thereby shedding light on reaction mechanisms. For instance, in complex reactions involving the formation or modification of pyrrole rings, LC-MS can be used to track the disappearance of starting materials and the appearance of products and intermediates in real-time. sdu.dk Analysis of the reaction mixture at various time points can reveal short-lived species that provide direct evidence for a proposed mechanistic pathway.

Future Research Directions and Unaddressed Challenges in 1h Pyrrole 3,4 Dicarboxylic Acid Chemistry

Development of Novel Asymmetric Synthetic Routes

A significant challenge in the synthesis of functionalized pyrroles is the development of efficient and stereoselective methods. While classical methods like the Paal-Knorr synthesis are effective, they often lack the green chemistry characteristics of modern synthetic protocols. acs.org Future research is directed towards creating novel asymmetric routes that can produce enantiomerically pure pyrrole (B145914) derivatives.

One promising avenue is the use of transition metal catalysis. acs.org For instance, silver(I) has been shown to catalyze the cycloaddition of vinylogous diazoesters and nitriles to form di- and trisubstituted pyrroles at room temperature. acs.org This method highlights the potential for developing new catalytic systems that can control the stereochemistry of the resulting pyrrole ring. Further research is needed to explore the full scope of these catalysts and their applicability to the synthesis of asymmetrically substituted 1H-pyrrole-3,4-dicarboxylic acid derivatives.

Another area of interest is the development of domino reactions that can construct the pyrrole ring in a single, efficient step. For example, an iron-catalyzed radical cycloaddition of enamides and 2H-azirines has been developed for the synthesis of substituted pyrroles under mild conditions. organic-chemistry.org Adapting such methodologies to incorporate the dicarboxylic acid functionality and control stereoselectivity remains an important goal.

Exploration of Bio-inspired Catalysis and Mechanistic Studies (e.g., enzymatic conversions)

Bio-inspired catalysis offers a sustainable and highly selective alternative to traditional chemical synthesis. The use of enzymes in the synthesis of pyrrole derivatives is an emerging field with significant potential. For example, a chemoenzymatic system has been developed for the production of N-substituted pyrrole-2-carboxylic and pyrrole-2,5-dicarboxylic acids from glucose-derived 3,4-dihydroxyketones. researchgate.netnih.gov This process combines an enzymatic conversion step with a subsequent chemical reaction in a continuous flow system, demonstrating the feasibility of integrating biocatalysis into pyrrole synthesis. researchgate.netnih.gov

Further research in this area could focus on identifying or engineering enzymes that can directly catalyze the formation of the this compound scaffold. Mechanistic studies of these enzymatic conversions will be crucial for understanding the reaction pathways and for optimizing catalyst performance. For instance, Novozym 435, a lipase, has been successfully used for the transesterification of methyl 1H-pyrrole-2-carboxylate to synthesize various pyrrole esters with high yields. nih.gov Understanding the substrate specificity and catalytic mechanism of such enzymes could pave the way for their application in the synthesis of more complex pyrrole dicarboxylic acids.

Advanced Materials Science Applications (e.g., conducting polymers, sensor materials, optoelectronic materials)

The unique electronic and photophysical properties of the pyrrole ring make it an attractive building block for advanced materials. biosynth.com Derivatives of this compound are being explored for their potential in conducting polymers, sensor materials, and optoelectronic devices. The presence of the carboxylic acid groups provides handles for further functionalization and for tuning the material's properties.

Future research will likely focus on the synthesis of novel polymers incorporating the this compound unit. These polymers could exhibit enhanced conductivity, thermal stability, or specific sensing capabilities. For example, the incorporation of this dicarboxylic acid into polymer backbones could lead to materials with tailored electronic properties suitable for use in organic electronics.

The development of sensor materials based on this compound is another promising area. The carboxylic acid groups can act as binding sites for specific analytes, and changes in the electronic or optical properties of the pyrrole ring upon binding can be used for detection. Research into the design and synthesis of such sensors will require a deep understanding of the interactions between the pyrrole derivative and the target analyte.

Integration into Complex Biological Systems for Mechanistic Interactions (e.g., quorum sensing inhibition, molecular targets)

Pyrrole derivatives have shown significant potential in medicinal chemistry, and this compound is no exception. A key area of future research is the exploration of its role in complex biological systems, particularly as an inhibitor of quorum sensing (QS) in bacteria. QS is a cell-to-cell communication process that bacteria use to coordinate gene expression and virulence. frontiersin.org

Studies have shown that pyrrole derivatives, such as 1H-pyrrole-2-carboxylic acid and 1H-pyrrole-2,5-dicarboxylic acid, can inhibit QS in pathogenic bacteria like Pseudomonas aeruginosa. frontiersin.orgnih.govfrontiersin.org These compounds have been shown to reduce the production of virulence factors and inhibit biofilm formation without affecting bacterial growth, which is a promising strategy to combat antibiotic resistance. nih.govfrontiersin.org Specifically, 1H-pyrrole-2-carboxylic acid has been found to suppress the expression of key QS regulatory genes. frontiersin.org

The challenge now is to investigate the specific activity of this compound and its derivatives as QS inhibitors. Identifying the precise molecular targets of these compounds within the QS signaling pathways will be crucial for designing more potent and selective inhibitors. This will involve a combination of biochemical assays, molecular modeling, and structural biology to elucidate the mechanism of action.

Sustainable Synthesis and Circular Economy Approaches for Pyrrole Derivatives

The principles of green chemistry and the circular economy are increasingly influencing the chemical industry. ingentaconnect.comwhiterose.ac.ukresearchgate.netrsc.org For pyrrole derivatives, this means developing synthetic routes that are environmentally benign, utilize renewable feedstocks, and minimize waste.

Future research will focus on developing sustainable synthetic methods for this compound. This includes the use of greener solvents, catalysts, and reaction conditions. acs.orgingentaconnect.com For example, manganese-catalyzed solvent-free synthesis of pyrroles from biomass-derived diols and amines represents a significant step towards sustainability. nih.gov Similarly, iridium-catalyzed reactions that use renewable alcohols as starting materials and produce hydrogen gas as the only byproduct are also being explored. nih.gov

The concept of a circular economy encourages the design of products that can be easily reused or recycled. whiterose.ac.ukresearchgate.net In the context of pyrrole chemistry, this could involve developing methods to recover and reuse catalysts, or designing pyrrole-based materials that can be depolymerized back to their monomeric units. The conversion of biomass to high-value pyrrole derivatives is a key strategy in this regard, as it reduces reliance on fossil fuels and creates a more sustainable chemical industry. researchgate.netnih.govacs.org

Q & A

Basic: What are the standard synthetic routes for 1H-Pyrrole-3,4-dicarboxylic acid, and how are yields optimized?

Methodological Answer:

The synthesis typically involves cyclization reactions of substituted amines and dicarbonyl precursors. For example, catalytic methods like ZnCl₂-mediated aza-Diels-Alder reactions (analogous to pyrazolo derivatives) can be adapted for pyrrole dicarboxylic acid synthesis . Yield optimization includes:

- Catalyst screening : Transition metal catalysts (e.g., Ni) with ligands like pyridine dicarboxylic acids improve regioselectivity .

- Solvent selection : Polyphosphoric acid (PPA) or methanol-d6 (MeOD) enhances reaction efficiency by stabilizing intermediates .

- Temperature control : Reactions conducted at 80–120°C balance activation energy and decomposition risks .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm) and carboxylate groups (δ 160–180 ppm for COOH) .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 385.106 for C₂₂H₁₅N₃O₄) and isotopic patterns .

Advanced: How does alkaline stability impact the applicability of this compound in materials science?

Methodological Answer:

Stability under alkaline conditions (e.g., KOD in D₂O) is critical for applications like polymer electrolytes or catalysts. Key approaches include:

- pH-dependent degradation studies : Monitor structural integrity via NMR or HPLC after exposure to 1M NaOH .

- Computational modeling : Predict hydrolysis susceptibility of the pyrrole ring using DFT calculations .

- Comparative analysis : Benchmark against benzene-1,3-dicarboxylic acid, which shows higher alkaline resistance due to aromatic stabilization .

Advanced: How do structural isomers (e.g., 3,4- vs. 2,4-dicarboxylic acid derivatives) affect reactivity in coordination chemistry?

Methodological Answer:

- Steric and electronic effects : The 3,4-substitution pattern creates a chelating geometry ideal for forming stable metal complexes (e.g., Ni²⁺), whereas 2,4-isomers may exhibit weaker binding .

- Experimental validation : Conduct UV-Vis titration to compare binding constants (K) with transition metals .

- X-ray crystallography : Resolve crystal structures to confirm coordination modes .